molecular formula C2H7NO2 B1280057 Ammonium-15N acetate CAS No. 86451-35-6

Ammonium-15N acetate

Cat. No. B1280057
CAS RN: 86451-35-6
M. Wt: 78.08 g/mol
InChI Key: USFZMSVCRYTOJT-IEOVAKBOSA-N
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Patent
US06921763B2

Procedure details

trans-3-Iodo-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (200 mg, 0.453 mmol), 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1H-benzo[d]imidazole (303 mg, 0.906 mmol), palladium tetrakistriphenyphosphine (0.31 mg, 0.027 mmol) and sodium carbonate (155 mg, 1.09 mmol) were mixed with ethylene glycol dimethyl ether (5 mL) and water (2.5 mL). The reaction mixture was heated at reflux overnight under nitrogen. The solvent was removed and the residue was purified by reverse phase preparative HPLC (Rainin HPLC, Column: Thermoquest, hyperprep HS C18, 8 um, 250×21.2 mm. Eluents: 5% B/A to 100% B/A in 25 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 21 mL/min.) to give trans-3-[4-(1H-benzo[d]imidazol-1-ylmethyl)-3-methoxyphenyl]-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (35 mg, 15%). 1H NMR (DMSO-d6) δ 1.46 (m, 2H), 1.95 (m, 10H), 2.13 (s, (3H), 2.32 (m, 5H), 4.62 (m, 1H), 5.78 (s, 2H), 7.22 (m, 2H), 7.49 (m, 2H), 7.62 (m, 4H), 8.22 (s, 1H), 8.44 (s, 1H). LCMS (Thermoquest AQA single Quad MS, Finnigan HPLC-Column: Genesis, C18, 3 um, 33×4.6 mm. Eluents: 30% B/A to 95% B/A in 4.5 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 0.8 mL/min.): MH+=522.3, Rt=0.82 min.
Name
trans-3-Iodo-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Quantity
200 mg
Type
reactant
Reaction Step One
Name
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1H-benzo[d]imidazole
Quantity
303 mg
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakistriphenyphosphine
Quantity
0.31 mg
Type
reactant
Reaction Step One
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[C:10]2[C:5](=[N:6][CH:7]=[N:8][C:9]=2[NH2:11])[N:4]([C@H:12]2[CH2:17][CH2:16][C@H:15]([N:18]3[CH2:23][CH2:22][N:21]([CH3:24])[CH2:20][CH2:19]3)[CH2:14][CH2:13]2)[N:3]=1.C[C:26]1([CH3:49])C(C)(C)OB([C:33]2[CH:48]=[CH:47][C:36]([CH2:37][N:38]3[C:42]4[CH:43]=[CH:44][CH:45]=[CH:46][C:41]=4[N:40]=[CH:39]3)=[CH:35][CH:34]=2)[O:27]1.C(=O)([O-])[O-:51].[Na+].[Na+].[CH3:56][O:57]CCOC>O>[C:26]([OH:51])(=[O:27])[CH3:49].[NH3:3].[N:38]1([CH2:37][C:36]2[CH:35]=[CH:34][C:33]([C:2]3[C:10]4[C:5](=[N:6][CH:7]=[N:8][C:9]=4[NH2:11])[N:4]([C@H:12]4[CH2:17][CH2:16][C@H:15]([N:18]5[CH2:23][CH2:22][N:21]([CH3:24])[CH2:20][CH2:19]5)[CH2:14][CH2:13]4)[N:3]=3)=[CH:48][C:47]=2[O:57][CH3:56])[C:42]2[CH:43]=[CH:44][CH:45]=[CH:46][C:41]=2[N:40]=[CH:39]1 |f:2.3.4,7.8|

Inputs

Step One
Name
trans-3-Iodo-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Quantity
200 mg
Type
reactant
Smiles
IC1=NN(C2=NC=NC(=C21)N)[C@@H]2CC[C@H](CC2)N2CCN(CC2)C
Name
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1H-benzo[d]imidazole
Quantity
303 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(CN2C=NC3=C2C=CC=C3)C=C1)C
Name
palladium tetrakistriphenyphosphine
Quantity
0.31 mg
Type
reactant
Smiles
Name
Quantity
155 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
2.5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight under nitrogen
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by reverse phase preparative HPLC (Rainin HPLC, Column

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
C(C)(=O)O.N
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
N1(C=NC2=C1C=CC=C2)CC2=C(C=C(C=C2)C2=NN(C1=NC=NC(=C12)N)[C@@H]1CC[C@H](CC1)N1CCN(CC1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06921763B2

Procedure details

trans-3-Iodo-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (200 mg, 0.453 mmol), 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1H-benzo[d]imidazole (303 mg, 0.906 mmol), palladium tetrakistriphenyphosphine (0.31 mg, 0.027 mmol) and sodium carbonate (155 mg, 1.09 mmol) were mixed with ethylene glycol dimethyl ether (5 mL) and water (2.5 mL). The reaction mixture was heated at reflux overnight under nitrogen. The solvent was removed and the residue was purified by reverse phase preparative HPLC (Rainin HPLC, Column: Thermoquest, hyperprep HS C18, 8 um, 250×21.2 mm. Eluents: 5% B/A to 100% B/A in 25 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 21 mL/min.) to give trans-3-[4-(1H-benzo[d]imidazol-1-ylmethyl)-3-methoxyphenyl]-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (35 mg, 15%). 1H NMR (DMSO-d6) δ 1.46 (m, 2H), 1.95 (m, 10H), 2.13 (s, (3H), 2.32 (m, 5H), 4.62 (m, 1H), 5.78 (s, 2H), 7.22 (m, 2H), 7.49 (m, 2H), 7.62 (m, 4H), 8.22 (s, 1H), 8.44 (s, 1H). LCMS (Thermoquest AQA single Quad MS, Finnigan HPLC-Column: Genesis, C18, 3 um, 33×4.6 mm. Eluents: 30% B/A to 95% B/A in 4.5 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 0.8 mL/min.): MH+=522.3, Rt=0.82 min.
Name
trans-3-Iodo-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Quantity
200 mg
Type
reactant
Reaction Step One
Name
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1H-benzo[d]imidazole
Quantity
303 mg
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakistriphenyphosphine
Quantity
0.31 mg
Type
reactant
Reaction Step One
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[C:10]2[C:5](=[N:6][CH:7]=[N:8][C:9]=2[NH2:11])[N:4]([C@H:12]2[CH2:17][CH2:16][C@H:15]([N:18]3[CH2:23][CH2:22][N:21]([CH3:24])[CH2:20][CH2:19]3)[CH2:14][CH2:13]2)[N:3]=1.C[C:26]1([CH3:49])C(C)(C)OB([C:33]2[CH:48]=[CH:47][C:36]([CH2:37][N:38]3[C:42]4[CH:43]=[CH:44][CH:45]=[CH:46][C:41]=4[N:40]=[CH:39]3)=[CH:35][CH:34]=2)[O:27]1.C(=O)([O-])[O-:51].[Na+].[Na+].[CH3:56][O:57]CCOC>O>[C:26]([OH:51])(=[O:27])[CH3:49].[NH3:3].[N:38]1([CH2:37][C:36]2[CH:35]=[CH:34][C:33]([C:2]3[C:10]4[C:5](=[N:6][CH:7]=[N:8][C:9]=4[NH2:11])[N:4]([C@H:12]4[CH2:17][CH2:16][C@H:15]([N:18]5[CH2:23][CH2:22][N:21]([CH3:24])[CH2:20][CH2:19]5)[CH2:14][CH2:13]4)[N:3]=3)=[CH:48][C:47]=2[O:57][CH3:56])[C:42]2[CH:43]=[CH:44][CH:45]=[CH:46][C:41]=2[N:40]=[CH:39]1 |f:2.3.4,7.8|

Inputs

Step One
Name
trans-3-Iodo-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Quantity
200 mg
Type
reactant
Smiles
IC1=NN(C2=NC=NC(=C21)N)[C@@H]2CC[C@H](CC2)N2CCN(CC2)C
Name
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1H-benzo[d]imidazole
Quantity
303 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(CN2C=NC3=C2C=CC=C3)C=C1)C
Name
palladium tetrakistriphenyphosphine
Quantity
0.31 mg
Type
reactant
Smiles
Name
Quantity
155 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
2.5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight under nitrogen
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by reverse phase preparative HPLC (Rainin HPLC, Column

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
C(C)(=O)O.N
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
N1(C=NC2=C1C=CC=C2)CC2=C(C=C(C=C2)C2=NN(C1=NC=NC(=C12)N)[C@@H]1CC[C@H](CC1)N1CCN(CC1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.